molecular formula C22H22N2O4S B2774173 N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide CAS No. 377770-14-4

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide

Cat. No. B2774173
CAS RN: 377770-14-4
M. Wt: 410.49
InChI Key: IWWVCIDAQFEGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide” is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.49. It is a derivative of alanine, a compound resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of this compound involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . It is found that at least two mol equivalents of ceric ammonium nitrate are needed for the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .

Scientific Research Applications

Synthesis and Characterization of Amino Acid Derivatives

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide and related compounds have been explored for the synthesis of optically active amino acid derivatives. The synthesis involves the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, prepared from chiral aldehydes. These compounds serve as important building blocks for the preparation of biologically active compounds, highlighting their utility in developing new therapeutic agents (Foresti et al., 2003).

Advanced Membrane Technology

Innovative sulfonated thin-film composite nanofiltration membranes have been developed using novel sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities, underlining the potential of N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide related compounds in environmental applications, particularly in water purification and the treatment of industrial effluents (Liu et al., 2012).

Fuel Cell Technology

Sulfonated polyimides derived from sulfonated diamine monomers, related to N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide, have shown significant promise in fuel cell applications. These materials exhibit good water stability and high proton conductivity, making them excellent candidates for use as polyelectrolytes in fuel cells. The enhanced performance of these materials is attributed to their flexible structure and stability to oxidation, demonstrating their potential in renewable energy technologies (Fang et al., 2002).

Anticancer and Antioxidant Properties

The potential of benzene sulfonamide derivatives, including those related to N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide, as anticancer agents has been explored. Specific derivatives have shown potent effects against breast carcinoma cell lines, underscoring the therapeutic potential of these compounds. Molecular docking studies have further elucidated their mechanism of action, offering insights into their interactions with cancer cell receptors and highlighting their promise in cancer therapy (Mohamed et al., 2022).

properties

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-28-20-13-15-21(16-14-20)29(25,26)24-22(17-7-5-4-6-8-17)23-18-9-11-19(27-2)12-10-18/h4-16H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVCIDAQFEGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.